![molecular formula C17H18N6O2 B12935179 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5346-45-2](/img/structure/B12935179.png)
6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. Compounds of this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-nitrophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the piperidin-1-yl group: This can be done through a substitution reaction using piperidine as a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the piperidine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups at the aromatic ring.
Applications De Recherche Scientifique
6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the piperidine ring might enhance binding affinity to certain proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and might have similar biological activities.
Nitrophenyl-substituted compounds: These compounds have a nitrophenyl group, which can influence their reactivity and biological properties.
Piperidine-containing compounds: These compounds include a piperidine ring, which can affect their pharmacokinetic properties.
Uniqueness
6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the combination of its structural features, which might confer specific biological activities and chemical reactivity not seen in other compounds.
Propriétés
Numéro CAS |
5346-45-2 |
|---|---|
Formule moléculaire |
C17H18N6O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6-methyl-1-(4-nitrophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N6O2/c1-12-19-16(21-9-3-2-4-10-21)15-11-18-22(17(15)20-12)13-5-7-14(8-6-13)23(24)25/h5-8,11H,2-4,9-10H2,1H3 |
Clé InChI |
ZTGKUVHJOLEAEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=N1)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


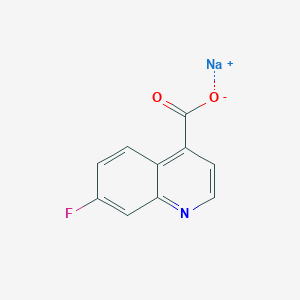
![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
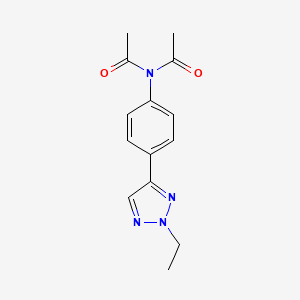
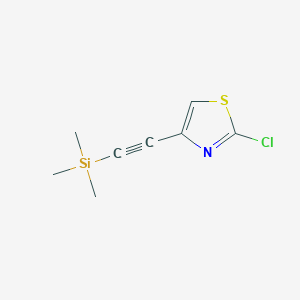

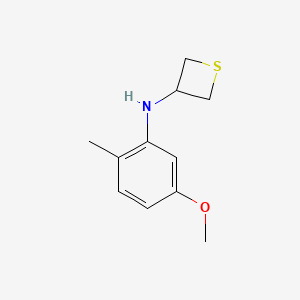
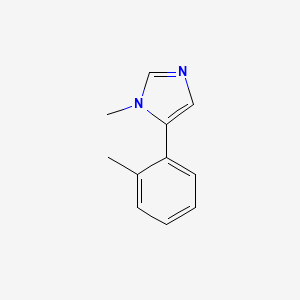
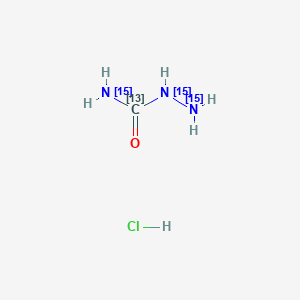
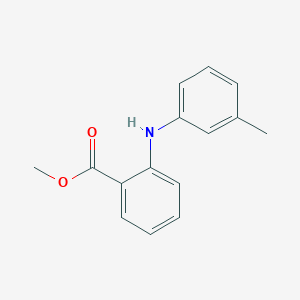
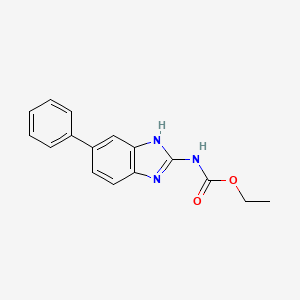
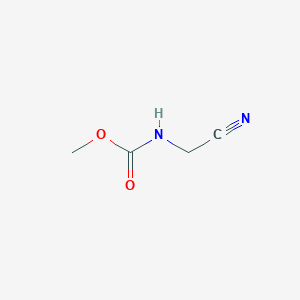
![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)

